molecular formula C8H5BrN2S B2529808 4-Bromo-5-phenylthiadiazole CAS No. 1780423-34-8

4-Bromo-5-phenylthiadiazole

Cat. No.: B2529808
CAS No.: 1780423-34-8
M. Wt: 241.11
InChI Key: VLWACJTXPBRDPC-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylthiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom at the fourth position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-phenylthiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Often require palladium catalysts and appropriate ligands.

Major Products Formed:

    Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the thiadiazole ring.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

4-Bromo-5-phenylthiadiazole can be compared with other thiadiazole derivatives, such as:

    4-Chloro-5-phenylthiadiazole: Similar structure but with a chlorine atom instead of bromine.

    4-Methyl-5-phenylthiadiazole: Contains a methyl group instead of bromine.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group at the second position.

Uniqueness: The presence of the bromine atom in this compound can influence its reactivity and biological activity, making it distinct from other similar compounds. The bromine atom can participate in unique substitution reactions and may also affect the compound’s electronic properties.

Properties

IUPAC Name

4-bromo-5-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWACJTXPBRDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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